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molecular formula C8H9BrO B151461 (3-Bromo-4-methylphenyl)methanol CAS No. 68120-35-4

(3-Bromo-4-methylphenyl)methanol

Cat. No. B151461
M. Wt: 201.06 g/mol
InChI Key: ZRBDUKUJADUIEO-UHFFFAOYSA-N
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Patent
US04185992

Procedure details

in a similar manner to that hereinbefore described in Example 1 for the preparation of 3,4-dibromobenzyl alcohol but replacing the 3,4-dibromobenzoic acid by 3-bromo-4-methylbenzoic acid [described by Jannasch and Dieckmann, Ann., 171, 83 (1874)]; there was obtained 3-bromo-4-methylbenzyl alcohol as a clear orange oil of sufficient purity for subsequent reaction; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=C(C=CC=1Br)CO.[Br:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[CH3:21])[C:15](O)=[O:16]>>[Br:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[CH3:21])[CH2:15][OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(CO)C=CC1Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CO)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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